molecular formula C13H15N5O5S B015590 N-(6-amino-1-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)-N-methyl-4-sulfamoylbenzamide CAS No. 149981-39-5

N-(6-amino-1-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)-N-methyl-4-sulfamoylbenzamide

Cat. No.: B015590
CAS No.: 149981-39-5
M. Wt: 353.36 g/mol
InChI Key: WZYBOBQSBKKFQV-UHFFFAOYSA-N
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Description

N-(6-amino-1-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)-N-methyl-4-sulfamoylbenzamide, also known as this compound, is a useful research compound. Its molecular formula is C13H15N5O5S and its molecular weight is 353.36 g/mol. The purity is usually 95%.
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Biological Activity

N-(6-amino-1-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)-N-methyl-4-sulfamoylbenzamide is a compound that has garnered attention for its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant case studies that highlight its therapeutic applications.

Chemical Structure and Properties

This compound belongs to the class of benzamide derivatives and contains a tetrahydropyrimidine core. Its molecular formula is C13H16N4O4SC_{13}H_{16}N_{4}O_{4}S, with a molecular weight of 320.36 g/mol. The structural features include:

  • A sulfamoyl group attached to a benzamide.
  • An amino group and a dioxo group contributing to its biological activity.

Anticancer Properties

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance:

  • In vitro studies demonstrated that benzamide derivatives can inhibit cell proliferation in various cancer cell lines. A related compound was shown to have an IC50 value of 0.12 μM against HCT116 colorectal cancer cells, suggesting potent antitumor activity .

The mechanism by which this compound exerts its biological effects is primarily through the inhibition of key enzymes involved in cancer cell proliferation. It has been suggested that the structure allows for binding to specific targets within cancer cells, thereby disrupting their growth signals.

Pharmacokinetics

Pharmacokinetic studies indicate that the compound has favorable absorption characteristics when administered orally. Its bioavailability and metabolic stability have been assessed through various assays involving human liver microsomes, showing promising results in terms of half-life and clearance rates .

Study 1: Inhibition of Wnt Signaling Pathway

A notable study investigated the effects of this compound on the Wnt signaling pathway. The compound demonstrated significant inhibition of β-catenin-mediated transcription in SW480 cells, which are known to be dependent on this pathway for proliferation .

Study 2: Neuroprotective Effects

Another research effort explored the neuroprotective effects of related benzamide derivatives against oxidative stress in neuronal cultures. While N-(6-amino-1-methyl...) was not the primary focus, it provided insights into the potential neuroprotective roles these compounds could play due to their structural similarities .

Data Table: Summary of Biological Activities

Activity Effect Reference
AnticancerIC50 = 0.12 μM (HCT116)
Inhibition of Wnt pathwaySignificant reduction in β-catenin
NeuroprotectionPotential protective effects

Properties

IUPAC Name

N-(6-amino-1-methyl-2,4-dioxopyrimidin-5-yl)-N-methyl-4-sulfamoylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N5O5S/c1-17(9-10(14)18(2)13(21)16-11(9)19)12(20)7-3-5-8(6-4-7)24(15,22)23/h3-6H,14H2,1-2H3,(H2,15,22,23)(H,16,19,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZYBOBQSBKKFQV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=C(C(=O)NC1=O)N(C)C(=O)C2=CC=C(C=C2)S(=O)(=O)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N5O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70392020
Record name N-(6-Amino-1-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)-N-methyl-4-sulfamoylbenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70392020
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

353.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

149981-39-5
Record name N-(6-Amino-1-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)-N-methyl-4-sulfamoylbenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70392020
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(6-amino-1-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)-N-methyl-4-sulfamoylbenzamide
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N-(6-amino-1-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)-N-methyl-4-sulfamoylbenzamide
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N-(6-amino-1-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)-N-methyl-4-sulfamoylbenzamide
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N-(6-amino-1-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)-N-methyl-4-sulfamoylbenzamide
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N-(6-amino-1-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)-N-methyl-4-sulfamoylbenzamide
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N-(6-amino-1-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)-N-methyl-4-sulfamoylbenzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.